molecular formula C46H46S2 B1504602 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene CAS No. 369599-42-8

5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene

Cat. No. B1504602
CAS RN: 369599-42-8
M. Wt: 663 g/mol
InChI Key: IEOMVXSYYUOEQW-UHFFFAOYSA-N
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Description

5,5’-Bis(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene, also known as DH-FTTF, is a chemical compound with the empirical formula C46H46S2 . It has a molecular weight of 662.99 .


Molecular Structure Analysis

The molecular structure of 5,5’-Bis(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene is represented by the empirical formula C46H46S2 . The exact structure would require more detailed information such as a structural diagram or a crystallographic study.

Scientific Research Applications

Optical and Electronic Properties

  • Crystal Structures and Optical Properties: Novel compounds involving thiophene rings and fluorenyl groups, such as BHFBT and BHFTT, have been synthesized and characterized, demonstrating unique crystal structures and red-shifted optical absorption and emission spectra with the increasing number of thiophene rings (Liu et al., 2008).
  • Photovoltaic Applications: Donor-acceptor small molecules with variations in thiophene and selenium content, based on electron-rich units like benzo[1,2-b:4,5-b']dithiophene, have been studied for their optoelectronic properties and photovoltaic performance, showing promising efficiencies in organic photovoltaic architectures (He et al., 2015).

Solar Cell Applications

  • Organic Solar Cells: A fluorene and hexyl-bithiophene-based chromophore, 9RFL, has been synthesized for use in solution-processed bulk-heterojunction organic solar cells, achieving reasonable power conversion efficiency with high short circuit current density and open circuit voltage (Abdullah et al., 2019).

Photophysical Properties

  • Two-Photon and Excited-State Absorption: Symmetrical fluorene-containing derivatives with benzothiadiazole core exhibit significant linear photophysical and nonlinear optical properties, suitable for various emerging applications. Their fast relaxation processes in excited states were revealed by femtosecond transient absorption pump–probe method (Belfield et al., 2014).

Polymer and Dendrimer Studies

  • Polythiophenes with Ethynyl Bridges: Novel polythiophenes where bithiophene units are linked with ethynyl or bisethynylarylenyl bridges have been synthesized and studied for their luminescent and electrochemical behavior. These polymers demonstrate extraordinary stability during multiple n- and p-doping processes (Krompiec et al., 2013).

Monolayer Studies

  • Self-Assembled Monolayers on Graphite: The formation of self-assembled monolayers of bithiophene−fluorenone conjugated oligomers on graphite has been explored, indicating significant influence of molecular structure and conformation on the supramolecular organization (Linares et al., 2008).

Conjugated Polyelectrolytes

  • Anionic Fluorene-Thiophene Copolymers: Two anionic fluorene-thiophene alternating copolymers, PBS-PFT and PBS-PF2T, were synthesized for water studies, providing insights into their clustering behavior and potential applications in sensory or optoelectronic devices (Burrows et al., 2009).

Silicon-Containing Molecules

  • H-Shaped Silicon-Containing Molecules: A study on 5,5′-bis{[bis(5′-tert-butyldimethylsilyl)-2,2′-(bithiophen-5-yl)]methylsilyl}-2,2′-bithiophene shows its optical properties, including absorption maxima and fluorescence spectra. This research contributes to understanding the geometrical and electronic structure of such molecules (Naka et al., 2013).

properties

IUPAC Name

2-(7-hexyl-9H-fluoren-2-yl)-5-[5-(7-hexyl-9H-fluoren-2-yl)thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H46S2/c1-3-5-7-9-11-31-13-17-39-35(25-31)29-37-27-33(15-19-41(37)39)43-21-23-45(47-43)46-24-22-44(48-46)34-16-20-42-38(28-34)30-36-26-32(14-18-40(36)42)12-10-8-6-4-2/h13-28H,3-12,29-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOMVXSYYUOEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=C(C7)C=C(C=C8)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H46S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698232
Record name 5,5'-Bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene

CAS RN

369599-42-8
Record name 5,5′-Bis(7-hexyl-9H-fluoren-2-yl)-2,2′-bithiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369599-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5'-Bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 5,5'-Bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene influence its performance in organic thin film transistors?

A1: The structure of 5,5'-Bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene plays a crucial role in its performance as a semiconductor in organic thin film transistors (OTFTs). The molecule consists of a bithiophene core flanked by two fluorene units, each end-capped with hexyl chains. []

  • Enhanced Crystallinity: The presence of the rigid fluorene and thiophene units promotes strong intermolecular interactions, leading to enhanced crystallinity in thin films. This enhanced crystallinity facilitates efficient charge transport within the material. []
  • Influence of Alkyl Chains: The hexyl chains attached to the fluorene units play a vital role in controlling solubility and film morphology. These alkyl chains enhance solubility in organic solvents, making solution-processing techniques for device fabrication feasible. []
  • Impact on Charge Carrier Mobility: The combination of high crystallinity and favorable film morphology contributes to the high charge carrier mobility observed in 5,5'-Bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene-based OTFTs. []

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